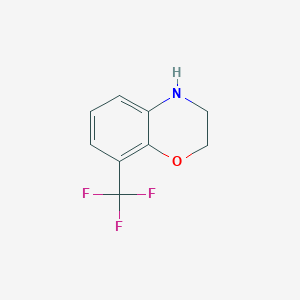

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPMHIXFAJFZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585701 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-08-7 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway commencing from the commercially available 2-amino-3-(trifluoromethyl)phenol. The synthesis involves an initial N-alkylation with 1,2-dibromoethane, followed by an intramolecular cyclization to yield the target benzoxazine. This guide offers a detailed experimental protocol, mechanistic insights, characterization data, and safety considerations, designed to be a valuable resource for researchers in the field.

Introduction

The 1,4-benzoxazine core is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted benzoxazines attractive targets in drug discovery programs. This compound, in particular, serves as a key building block for the synthesis of a variety of pharmacologically relevant molecules. This guide presents a detailed and practical approach to its synthesis, emphasizing experimental reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-amino-3-(trifluoromethyl)phenol and 1,2-dibromoethane. The overall reaction scheme is presented below:

Scheme 1: Overall Synthesis of this compound

Caption: Synthetic overview.

The reaction proceeds via two key transformations:

-

N-Alkylation: The first step involves the nucleophilic attack of the amino group of 2-amino-3-(trifluoromethyl)phenol on one of the electrophilic carbon atoms of 1,2-dibromoethane. This reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct and to facilitate the nucleophilic substitution. This step selectively forms the N-alkylated intermediate, N-(2-bromoethyl)-2-amino-3-(trifluoromethyl)phenol.

-

Intramolecular Cyclization (Williamson Ether Synthesis): The second step is an intramolecular Williamson ether synthesis. The phenoxide ion, generated in situ by the deprotonation of the hydroxyl group of the intermediate by a base, acts as a nucleophile and attacks the carbon atom bearing the bromine atom, displacing the bromide ion and leading to the formation of the six-membered oxazine ring.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| 2-Amino-3-(trifluoromethyl)phenol | 106877-48-9 | ≥95% | e.g., AChemBlock[1] |

| 1,2-Dibromoethane | 106-93-4 | ≥99% | e.g., Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | ≥99% | e.g., Fisher Scientific |

| Acetone | 67-64-1 | ACS Grade | e.g., VWR Chemicals |

| Ethyl Acetate | 141-78-6 | ACS Grade | e.g., VWR Chemicals |

| Hexane | 110-54-3 | ACS Grade | e.g., VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ≥99.5% | e.g., Sigma-Aldrich |

Step-by-Step Procedure

Caption: Experimental workflow.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-(trifluoromethyl)phenol (10.0 g, 56.4 mmol), anhydrous potassium carbonate (23.4 g, 169.2 mmol), and acetone (150 mL).

-

Addition of Reagent: To the stirred suspension, add 1,2-dibromoethane (15.9 g, 84.6 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.90-7.10 (m, 3H, Ar-H), 4.35 (t, J = 4.4 Hz, 2H, O-CH₂), 3.50 (t, J = 4.4 Hz, 2H, N-CH₂), 3.80 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 143.2, 138.5, 124.0 (q, J = 272 Hz, CF₃), 122.8, 118.5, 115.0 (q, J = 30 Hz, C-CF₃), 114.2, 66.5 (O-CH₂), 43.8 (N-CH₂).

-

FT-IR (KBr, cm⁻¹): 3350 (N-H stretch), 2925, 2850 (C-H stretch), 1610, 1500 (C=C aromatic stretch), 1320 (C-F stretch), 1250 (C-O-C stretch).

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Amino-3-(trifluoromethyl)phenol: This compound is a skin, eye, and respiratory irritant.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

1,2-Dibromoethane: This substance is a known carcinogen and is toxic. Handle with extreme caution, using appropriate engineering controls and PPE.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

-

Solvents: Acetone, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4]

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route to this compound. By providing a detailed experimental protocol, mechanistic insights, and characterization data, this document aims to facilitate the successful synthesis of this important fluorinated building block for researchers in academia and industry. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for various research and development applications.

References

-

Covestro Solution Center. Safety Data Sheet. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of the privileged benzoxazine scaffold and the property-enhancing trifluoromethyl group. This document will delve into the structural attributes, spectroscopic signature, reactivity, and thermal stability of this compound, offering field-proven insights and detailed experimental considerations for professionals in drug development and polymer chemistry.

Introduction: The Strategic Importance of Fluorinated Benzoxazines

The benzoxazine ring system is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. In materials science, benzoxazines are precursors to polybenzoxazine thermosetting resins, which are lauded for their high thermal stability, near-zero shrinkage upon curing, and low water absorption.[1]

The introduction of a trifluoromethyl (-CF3) group onto the benzoxazine core, as in this compound, is a strategic design choice aimed at enhancing the parent molecule's intrinsic properties. The -CF3 group is a powerful modulator of chemical and physical properties due to its high electronegativity, lipophilicity, and metabolic stability. In the context of drug discovery, this can lead to improved binding affinity, cell permeability, and pharmacokinetic profiles. For polymer applications, the -CF3 group is known to impart a low dielectric constant, increased thermal stability, and hydrophobicity.[1] This guide will explore the chemical nuances of this strategic fluorination.

Molecular Structure and Physicochemical Properties

The foundational chemical properties of this compound are dictated by its unique molecular architecture.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of the title compound.

| Property | Value | Source |

| CAS Number | 939759-08-7 | [2] |

| Molecular Formula | C₉H₈F₃NO | [2] |

| Molecular Weight | 203.16 g/mol | [2] |

| InChI Key | GFPMHIXFAJFZCJ-UHFFFAOYSA-N | [2] |

| Physical State | Expected to be a solid at room temperature. | Inferred from similar benzoxazine monomers. |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Inferred from general benzoxazine properties. |

Synthesis of this compound

The synthesis of benzoxazine rings is most commonly achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[3] For fluorinated benzoxazines, particularly when the amine precursor is weakly basic due to electron-withdrawing groups, modifications to the standard protocol may be necessary to achieve high yields. A strongly acidic condition can be crucial for the synthesis of such compounds.[4]

Diagram 2: Retrosynthetic Analysis and Forward Synthesis

Caption: General retrosynthetic and forward synthesis pathways.

Experimental Protocol: General Procedure for Synthesis

This protocol is a generalized procedure based on established methods for analogous compounds and should be optimized for the specific target molecule.

-

N-Alkylation:

-

To a solution of 2-amino-3-(trifluoromethyl)phenol in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Add 2-chloroethanol dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 80°C) and monitor by TLC until the starting material is consumed.

-

After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-((2-hydroxyethyl)amino)-3-(trifluoromethyl)phenol.

-

-

Intramolecular Cyclization:

-

Dissolve the intermediate from the previous step in a suitable solvent like THF.

-

For a Mitsunobu reaction, add triphenylphosphine and cool the solution in an ice bath.

-

Add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aliphatic protons of the oxazine ring and the aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| O-CH₂ | ~4.4 - 4.6 | Triplet |

| N-CH₂ | ~3.4 - 3.6 | Triplet |

| NH | Broad singlet | Singlet |

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the specific electronic environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CF₃ | ~120 - 130 (quartet, J_CF ~270 Hz) |

| Aromatic C-CF₃ | ~125 - 135 |

| Aromatic CH | ~115 - 130 |

| Aromatic C-O | ~140 - 150 |

| Aromatic C-N | ~135 - 145 |

| O-CH₂ | ~65 - 70 |

| N-CH₂ | ~40 - 45 |

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-F Stretch (strong) | 1100 - 1300 |

| Asymmetric C-O-C Stretch | ~1230 |

| Symmetric C-O-C Stretch | ~1030 |

Chemical Reactivity and Thermal Stability

Ring-Opening Polymerization

The hallmark reactivity of benzoxazines is their thermally initiated ring-opening polymerization (ROP), which proceeds without the evolution of volatile byproducts.[5] This process leads to the formation of a highly cross-linked polybenzoxazine network with excellent thermal and mechanical properties.

Diagram 3: Ring-Opening Polymerization Mechanism

Caption: Simplified schematic of the thermal ring-opening polymerization.

The polymerization can be monitored using Differential Scanning Calorimetry (DSC), which will show a characteristic exotherm corresponding to the curing process.[6] The temperature of this exotherm provides insight into the reactivity of the monomer. The presence of the electron-withdrawing -CF3 group may influence the curing temperature.

Thermal Stability Analysis

The thermal stability of the resulting polybenzoxazine can be evaluated using Thermogravimetric Analysis (TGA).[6] TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition (Td) and the char yield at elevated temperatures. Polybenzoxazines are known for their high char yields, which contributes to their excellent fire resistance.[6] The strong C-F bonds in the 8-trifluoromethyl substituent are expected to enhance the thermal stability of the polymer network.[1]

Applications in Drug Discovery and Materials Science

The unique combination of the benzoxazine scaffold and the trifluoromethyl group makes this compound a highly attractive building block.

-

Medicinal Chemistry: As a "privileged scaffold," benzoxazine derivatives are actively investigated for various therapeutic applications. The introduction of a -CF3 group can enhance metabolic stability and cell membrane permeability, making this compound a valuable starting point for the synthesis of novel drug candidates.

-

Materials Science: The presence of the -CF3 group is known to lower the dielectric constant of polymers, making polybenzoxazines derived from this monomer promising candidates for use in microelectronics as insulating materials.[1] Furthermore, the expected high thermal stability makes these materials suitable for high-performance composites in the aerospace and automotive industries.

Conclusion

This compound is a strategically designed molecule that leverages the beneficial properties of both the benzoxazine core and the trifluoromethyl substituent. Its synthesis, while requiring careful consideration of reaction conditions, follows established chemical principles. The key reactivity of this monomer is its thermally induced ring-opening polymerization, which yields a high-performance thermosetting polymer with expectedly high thermal stability and a low dielectric constant. The versatile properties of this compound make it a valuable platform for innovation in both drug discovery and advanced materials science. Further research into its specific biological activities and the properties of its corresponding polymer is highly warranted.

References

- Ishida, H., & Agag, T. (Eds.). (2011). Handbook of Benzoxazine Resins. Elsevier.

- Su, Y.-C., & Chang, F.-C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989–7996.

-

Thirukumaran, P., Parveen, A. S., & Muthusamy, S. (2016). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Retrieved from [Link]

-

Thirukumaran, P., Parveen, A. S., & Muthusamy, S. (2016). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Retrieved from [Link]

- Rimdusit, S., & Ishida, H. (1999). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer, 40(26), 7237-7247.

-

Cromwell, J. R. (2018). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE. Retrieved from [Link]

- Wang, C., et al. (2022). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. Polymers, 14(15), 3046.

-

Monisha, M., et al. (2019). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

-

Zhang, K., et al. (2020). (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-Difluoro-3-methyl-3,4-dihydro-2H-[6][7]benzoxazine. Retrieved from [Link]

- Liu, X., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3), 191-202.

- Srisawat, I., et al. (2021). Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. Polymers, 13(16), 2735.

-

Zhang, Y., et al. (2021). FTIR spectra of benzoxazine monomers. ResearchGate. Retrieved from [Link]

-

Zhang, K., et al. (2021). FTIR spectra of benzoxazine oligomers. ResearchGate. Retrieved from [Link]

- Putsawat, T., et al. (2021).

-

Vengatesan, M. R., et al. (2015). 1 H-NMR spectra of benzoxazine monomer (BZ-Cy-al). ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2022). (a) Fourier transform infrared (FTIR) spectra of the benzoxazine resin... ResearchGate. Retrieved from [Link]

- Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.

-

Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

-

Sini, N. K., et al. (2018). FTIR spectrum of benzoxazine monomer. ResearchGate. Retrieved from [Link]

-

Zhang, K., et al. (2021). TGA vs. DSC plots of benzoxazine monomers. ResearchGate. Retrieved from [Link]

-

Lochab, B., et al. (2014). 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][2][6]oxazine. ResearchGate. Retrieved from [Link]

-

Vengatesan, M. R., et al. (2015). 13 C-NMR spectra of benzoxazine monomer (BZ-Cy-al). ResearchGate. Retrieved from [Link]

-

Srisuk, P., et al. (2016). Characterizations of Fluorine-Containing Polybenzoxazine Prepared by Solventless Procedure. ResearchGate. Retrieved from [Link]

-

Putsawat, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. Retrieved from [Link]

- Li, S., et al. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 21(4), 229-234.

- Wang, C., et al. (2021). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. Polymers, 13(16), 2735.

- Soto, M., et al. (2016). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. Polymer Chemistry, 7(38), 5945-5954.

- Kuo, S.-W., & Chang, F.-C. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Polymers, 11(10), 1645.

- Zhang, K., et al. (2019). Tunable properties of novel tetra-functional fluorene-based benzoxazines from mixed amines: Synthesis, characterization and curing kinetics. European Polymer Journal, 118, 545-555.

- Takeichi, T., et al. (2003). Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine. Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1835-1846.

- Yagci, Y., & Kiskan, B. (2014). Synthesis, curing characteristics, and kinetics of tetra-functional fluorene-based benzoxazines having saturated aliphatic groups. Journal of Polymer Science Part A: Polymer Chemistry, 52(18), 2633-2641.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this fluorinated benzoxazine derivative, offering insights into spectral interpretation and data acquisition protocols.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For novel or substituted molecules such as this compound, NMR is critical for confirming the successful synthesis and for the unambiguous assignment of all proton and carbon signals. The presence of the highly electronegative trifluoromethyl (CF₃) group introduces significant electronic effects that are directly observable in the NMR spectra, making a detailed analysis both challenging and informative.

Molecular Structure and Predicted NMR Spectra

The structure of this compound features a benzene ring fused to a morpholine ring, with a trifluoromethyl group at the C8 position. This substitution pattern is key to predicting the chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra.

Diagram 1: Molecular Structure and Numbering of this compound

Caption: Numbering of the this compound skeleton.

¹H NMR Spectral Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which will deshield (shift to a higher ppm value) the protons on the aromatic ring, particularly the adjacent H7 proton. The aliphatic protons on the morpholine ring are expected to show characteristic triplet or multiplet signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | ~6.8 | d | ~8.0 | Ortho-coupled to H6. |

| H6 | ~6.7 | t | ~8.0 | Ortho-coupled to H5 and H7. |

| H7 | ~7.0 | d | ~8.0 | Ortho-coupled to H6 and deshielded by the adjacent CF₃ group. |

| NH (4-H) | ~4.5 | br s | - | Broad singlet due to quadrupole broadening and potential exchange. |

| O-CH₂ (2-H) | ~4.3 | t | ~4.5 | Coupled to the adjacent N-CH₂ protons. |

| N-CH₂ (3-H) | ~3.4 | t | ~4.5 | Coupled to the adjacent O-CH₂ protons. |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectral Analysis

The electron-withdrawing nature of the trifluoromethyl group will also have a significant impact on the ¹³C NMR spectrum. The carbon atom directly attached to the CF₃ group (C8) will be shifted downfield, and its signal will appear as a quartet due to coupling with the three fluorine atoms. Other aromatic carbons will also be affected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |

| C2 | ~67 | s | Aliphatic carbon adjacent to oxygen. |

| C3 | ~44 | s | Aliphatic carbon adjacent to nitrogen. |

| C4a | ~140 | s | Aromatic quaternary carbon. |

| C5 | ~116 | s | Aromatic CH. |

| C6 | ~118 | s | Aromatic CH. |

| C7 | ~122 | s | Aromatic CH, deshielded by the CF₃ group. |

| C8 | ~125 | q | Aromatic quaternary carbon, coupled to the three fluorine atoms of the CF₃ group. |

| C8a | ~145 | s | Aromatic quaternary carbon adjacent to oxygen. |

| CF₃ | ~124 | q | Carbon of the trifluoromethyl group, showing a strong quartet. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Diagram 2: Experimental Workflow for NMR Analysis

Caption: A stepwise workflow for the NMR analysis of small organic molecules.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm can be used as a secondary reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase correction and baseline correction to ensure accurate integration and peak picking.

-

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Identify the chemical shift, multiplicity, and coupling constants for each signal.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The strong electron-withdrawing effect of the trifluoromethyl group provides a distinct signature in the NMR data, aiding in the unambiguous assignment of the aromatic and aliphatic signals. The protocols and predictive data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated heterocyclic compounds.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.[1][2][3]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.[4]

-

Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers.

-

Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry.[5]

- F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Journal of the Chemical Society, Perkin Transactions 2.

-

¹H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate.[6]

-

¹Н and ¹³C NMR spectroscopy data for benzoxazine monomers. ResearchGate.[7]

-

¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][1][2]oxazine. ResearchGate.[8]

-

High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers & Polymer Composites.[9]

-

Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Materials Chemistry and Physics.[10]

-

3,4-Dihydro-2H-1,4-benzoxazine. PubChem.[11]

-

Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers.[12]

-

¹³C-NMR spectra of benzoxazine monomer (BZ-Cy-al). ResearchGate.[13]

-

3,4-Dihydro-2H-1,3-benzoxazine. PubChem.[14]

-

(a) ¹H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. ResearchGate.[15]

-

The results of ¹Н and ¹³C NMR spectroscopy of benzoxazine monomers. ResearchGate.[16]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure.[17]

-

Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals.[18]

-

Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers.[19]

-

Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.[20]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 11. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Mass Spectrometry of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Benzoxazines in Modern Drug Discovery

The incorporation of a trifluoromethyl (-CF3) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-dihydro-2H-1,4-benzoxazine core, in turn, is a privileged structure found in a multitude of biologically active compounds. The convergence of these two structural features in 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine presents a molecule of considerable interest in drug development pipelines.

A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous identification, characterization, and quantification in complex biological matrices. This guide provides an in-depth technical overview of the mass spectrometry analysis of this compound, offering field-proven insights into its ionization and fragmentation patterns.

Molecular Profile and Expected Mass Spectrometric Behavior

Before delving into the experimental protocols, it is crucial to establish the fundamental properties of the analyte and anticipate its behavior within the mass spectrometer.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO | N/A |

| Molecular Weight | 203.16 g/mol | N/A |

| Monoisotopic Mass | 203.0558 Da | N/A |

| Structure | N/A | |

| N/A |

Given the presence of a nitrogen atom, the molecular ion peak (M⁺˙) is expected to have an odd nominal mass-to-charge ratio (m/z), a consequence of the nitrogen rule. The trifluoromethyl group is a known point of facile fragmentation, and its loss as a radical (•CF₃) is a highly probable event.

Experimental Protocol: A Self-Validating System for Accurate Analysis

The following protocol outlines a robust methodology for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ). Recommended concentrations range from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples (for drug metabolism studies): For the analysis of the compound in biological matrices (e.g., plasma, urine), a validated extraction protocol such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to remove interfering substances.

Instrumentation and Analytical Conditions

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for low-concentration samples. |

| Injection Volume | 1 µL | A standard volume for GC-MS analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min. | Provides good separation from potential impurities and matrix components. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that induces reproducible fragmentation patterns, ideal for structural elucidation and library matching.[1] |

| Electron Energy | 70 eV | The standard electron energy for EI, which generates stable and reproducible mass spectra. |

| Source Temperature | 230 °C | Optimizes ion formation and minimizes thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |

| Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment ions. |

Predicted Fragmentation Pathway: A Mechanistic Exploration

The electron ionization of this compound is anticipated to induce a cascade of fragmentation events, providing a unique fingerprint for its identification. The following diagram illustrates the most probable fragmentation pathway.

Caption: Predicted EI Fragmentation Pathway.

Key Fragmentation Events:

-

Molecular Ion (m/z 203): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound.

-

Loss of a Hydrogen Radical (m/z 202): A common fragmentation for aromatic compounds, leading to a stabilized ion.

-

Loss of the Trifluoromethyl Radical (m/z 134): This is predicted to be a major fragmentation pathway, resulting in a stable benzoxazine cation. The high stability of the CF₃ radical makes this a favorable cleavage.

-

Retro-Diels-Alder (RDA) Fragmentation (m/z 175): The oxazine ring can undergo a characteristic RDA reaction, leading to the loss of ethene (C₂H₄).

-

Further Fragmentation of the [M - CF₃]⁺ Ion: The ion at m/z 134 can undergo further fragmentation, including the loss of a neutral CH₂NH moiety to form an ion at m/z 152, followed by the loss of HCN to yield an ion at m/z 124. Subsequent loss of carbon monoxide can produce the fluorophenyl cation at m/z 95.

Table 3: Predicted Major Fragment Ions and Their Rationale

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 203 | [C₉H₈F₃NO]⁺˙ | Molecular Ion |

| 202 | [C₉H₇F₃NO]⁺ | Loss of a hydrogen radical (•H) |

| 175 | [C₇H₄F₃NO]⁺˙ | Retro-Diels-Alder (RDA) fragmentation with loss of ethene (C₂H₄) |

| 134 | [C₈H₇NO]⁺ | Loss of the trifluoromethyl radical (•CF₃) |

| 152 | [C₇H₅FNO]⁺ | Loss of CH₂NH from the m/z 134 fragment |

| 124 | [C₇H₅FO]⁺˙ | Loss of HCN from the m/z 152 fragment |

| 95 | [C₆H₄F]⁺ | Loss of CO from the m/z 124 fragment |

Bolded entries represent the most anticipated and structurally significant ions.

Data Interpretation and Validation: Ensuring Trustworthiness

The interpretation of the obtained mass spectrum should be a systematic process to ensure the highest level of confidence in the identification.

Caption: Workflow for Mass Spectral Data Interpretation.

-

Molecular Ion Confirmation: The presence of a peak at m/z 203 is the primary indicator of the target compound.

-

Fragmentation Pattern Matching: The observed fragment ions should align with the predicted fragmentation pathway. The presence of prominent peaks at m/z 134 and 175 would provide strong evidence for the benzoxazine and trifluoromethyl moieties, respectively.

-

Isotopic Pattern Analysis: For high-resolution mass spectrometry, the observed isotopic pattern of the molecular ion and key fragments should match the theoretical pattern for the proposed elemental composition.

-

Reference Library Comparison: If a reference spectrum is available in a commercial or in-house library (e.g., NIST), a library search will provide a quantitative measure of the match quality.

Conclusion: A Powerful Tool for Drug Development

Mass spectrometry, particularly when coupled with gas chromatography, provides an exceptionally powerful tool for the analysis of this compound. By understanding the principles of its ionization and fragmentation, researchers and drug development professionals can confidently identify and characterize this important molecule. The methodologies and insights presented in this guide offer a robust framework for achieving accurate and reliable analytical results, thereby supporting the advancement of novel therapeutics.

References

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

-

AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link].

Sources

Biological activity of trifluoromethyl-containing benzoxazines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Containing Benzoxazines

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of trifluoromethyl-containing benzoxazines, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. We will delve into the synergistic interplay between the benzoxazine scaffold and the trifluoromethyl group, examine key synthesis strategies, and detail their diverse biological activities, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic promise of these unique molecules.

Part 1: The Foundation: Why Trifluoromethyl-Containing Benzoxazines?

The Benzoxazine Scaffold: A Privileged Heterocycle

Benzoxazines are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid structure provides a well-defined three-dimensional orientation for substituent groups, which is crucial for specific interactions with biological targets. The literature documents a broad spectrum of pharmacological activities for benzoxazine derivatives, including antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[1][2][3] This inherent versatility makes the benzoxazine core an attractive starting point for the development of novel therapeutic agents.

The Trifluoromethyl Group: A Strategic Enhancement in Drug Design

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[4][5] The unique properties of the -CF3 group stem from the high electronegativity of fluorine atoms.

Key Physicochemical Effects of the -CF3 Group:

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a -CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[4][6]

-

Enhanced Binding Affinity: The strong electronegativity of the -CF3 group can alter the electronic properties of the entire molecule. This can lead to more potent interactions with biological targets through dipole-dipole or hydrogen bonding interactions, ultimately enhancing binding affinity and biological activity.[4]

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into the target's active site.

The anti-HIV drug Efavirenz serves as a prime example of a successful trifluoromethylated N,O-heterocyclic compound, underscoring the therapeutic value of this structural motif.[7][8]

Synergy: The Compelling Case for CF3-Benzoxazines

The combination of the biologically active benzoxazine scaffold with the pharmacokinetically advantageous trifluoromethyl group creates a powerful synergy. This pairing allows for the development of molecules with both potent biological activity and improved drug-like properties, making them highly attractive candidates for further investigation in drug discovery programs.[7]

Part 2: Synthesis of Trifluoromethyl-Containing Benzoxazines

Rationale for Synthetic Design

The primary goal in synthesizing CF3-benzoxazines is to create structurally diverse libraries of compounds for biological screening. Modern synthetic methods aim for efficiency, high yields, and tolerance of a wide range of functional groups, allowing for systematic structure-activity relationship (SAR) studies. Transition-metal-free and visible-light-promoted reactions are particularly appealing as they offer more environmentally friendly and cost-effective pathways.

Key Synthetic Methodologies

Several innovative methods have been developed for the synthesis of trifluoromethylated benzoxazines.

-

Visible-Light-Promoted Tandem Difunctionalization: This method utilizes a photocatalyst, such as 9,10-phenanthrenedione (PQ), to promote the reaction between N-(2-vinylphenyl)amides and a trifluoromethyl source like trifluoromethylsulfinate. This approach is notable for being transition-metal-free and operable in an open environment, involving a cascade C-O and C-C bond formation.

-

Transition-Metal-Catalyzed Cyclization: Palladium (Pd) or copper (Cu) catalysts can be used to achieve the decarboxylative cyclization of N-benzoyl benzoxazinones. This process generates an amide oxygen nucleophile that attacks a metal-coordinated zwitterion, leading to the formation of tetra-substituted trifluoromethyl-3,1-benzoxazines.[7][8]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a library of trifluoromethyl-containing benzoxazines. The causality is clear: starting materials are chosen to allow for diversification, the synthesis method is selected for efficiency, and the resulting library is purified and then subjected to a cascade of biological assays to identify lead compounds.

Caption: Generalized workflow for the synthesis and screening of CF3-benzoxazines.

Part 3: Anticancer Activity

The introduction of a trifluoromethyl group has been shown to significantly enhance the anticancer activity of various heterocyclic compounds.[4] Trifluoromethyl-containing benzoxazines are emerging as a promising class of antineoplastic agents, acting through multiple mechanisms to inhibit cancer cell proliferation and induce cell death.[6]

Mechanistic Insights

-

Induction of Apoptosis: A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Studies on trifluoromethylated molecules have demonstrated that these compounds can trigger apoptosis in cancer cell lines.[6] This is often confirmed through assays that measure the activation of caspases, a family of proteases that are central to the apoptotic pathway. For instance, increased activation of caspase-6 and -8 has been observed in cancerous cells treated with novel trifluoromethylated compounds, confirming a proapoptotic action.[6]

-

Targeting Oncogenic Pathways: Some benzoxazinone derivatives have been found to downregulate the expression of critical oncogenes like c-Myc in a dose-dependent manner.[9] The c-Myc protein is a transcription factor that is overexpressed in many human cancers and plays a crucial role in cell proliferation and survival. By inhibiting its expression, these compounds can effectively block the signal transduction pathways that drive tumor growth.[4]

In Vitro Evaluation of Cytotoxicity

The first step in evaluating the anticancer potential of a new compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric method used for this purpose.

This protocol is a self-validating system because it includes both positive (cytotoxic agent) and negative (vehicle control) controls, allowing for the accurate determination of the test compound's specific effect on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test trifluoromethyl-containing benzoxazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle only (negative control) and a known cytotoxic drug like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10][11]

Data Presentation: Comparative Cytotoxicity

Summarizing cytotoxicity data in a table allows for direct comparison of the potency of different compounds and highlights the impact of the trifluoromethyl group.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |

| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 |

| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(CF3 )isoxazole | MCF-7 | 2.63 |

As demonstrated in the table, the addition of a trifluoromethyl group to the isoxazole scaffold (Compound 2g) resulted in an almost 8-fold increase in anticancer activity against the MCF-7 breast cancer cell line compared to its non-trifluoromethylated analogue (Compound 14).

Part 4: Antimicrobial Activity

Benzoxazine derivatives have long been recognized for their antimicrobial properties.[1][12] The incorporation of a trifluoromethyl group can further enhance this activity, leading to potent agents against a range of bacterial and fungal pathogens. Polybenzoxazines, which are polymers derived from benzoxazine monomers, have also shown significant promise as antimicrobial materials for coatings and medical devices.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of benzoxazines is often attributed to their chemical structure, which can interfere with essential microbial processes.[13][14]

-

Hydrophobic Interactions: The hydrophobic nature of the benzoxazine structure can facilitate interaction with and disruption of the lipid bilayers of bacterial cell membranes. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[13]

-

Disruption of Microbial Processes: Functional groups on the benzoxazine ring, such as phenolic hydroxyls and amines, can interfere with microbial enzyme activity or disrupt cell wall integrity, thereby inhibiting growth.[13][14] The incorporation of bio-active moieties from natural products like curcumin or eugenol can further enhance these effects.[13]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Grow a fresh culture of the target microorganism (e.g., S. aureus, E. coli) and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Data Presentation: Antimicrobial Efficacy of Bio-Based Benzoxazines

The following table summarizes the antimicrobial activity of tyrosine-based benzoxazine monomers, highlighting the effect of alkyl chain length.

| Compound ID | Amine Source | Target Organism | MIC (µg/mL)[13] | MBC (µg/mL)[13] |

| BOZ-Ola | Oleylamine | S. aureus | 5 | 110 |

| BOZ-Ola | Oleylamine | E. coli | 17 | 360 |

| BOZ-Ola | Oleylamine | P. aeruginosa | 53 | 780 |

These results show that antibacterial activity improves with longer alkyl chain lengths, which is attributed to enhanced penetration and disruption of the bacterial cell wall.[13]

Part 5: Other Notable Biological Activities

Beyond their anticancer and antimicrobial effects, trifluoromethyl-containing benzoxazines and related structures exhibit a range of other important biological activities.

-

Antiviral Activity: The quintessential example is Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. Its structure features a trifluoromethyl-3,1-benzoxazine core, which is critical for its potent inhibitory activity against the viral enzyme.[7][8]

-

Enzyme Inhibition: Benzoxazinone derivatives have been designed and synthesized as potent and selective inhibitors of various enzymes. For instance, specific derivatives have shown inhibitory activity against Factor Xa, a key enzyme in the blood coagulation cascade, making them potential anticoagulant agents.[15][16] Others have been identified as inhibitors of α-chymotrypsin.[17]

-

Potassium (K+) Channel Opening: Certain 1,3-benzoxazine derivatives have been developed as K+ channel openers.[18] This activity can lead to vasodilation, making these compounds potential candidates for the treatment of hypertension.[18]

Part 6: Future Directions and Conclusion

Trifluoromethyl-containing benzoxazines represent a highly promising area of research in medicinal chemistry. The strategic combination of a versatile biological scaffold with a powerful pharmacokinetic modulator has yielded compounds with potent anticancer, antimicrobial, and antiviral activities.

Future research should focus on:

-

Expanding Chemical Diversity: Developing new, efficient synthetic routes to access a wider range of structurally diverse CF3-benzoxazines.[19]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.

-

In Vivo Evaluation: Advancing lead compounds from in vitro studies into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Bio-Based and Sustainable Synthesis: Further exploring the use of renewable resources for the synthesis of benzoxazines to create more environmentally friendly therapeutic agents.[13][14]

References

- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.

- Issam, A. M., et al. (n.d.).

- MDPI. (n.d.). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property.

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1).

- Natarajan, P., et al. (2021, November 19).

- Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. PMC - NIH.

- Chemistry of biologically active benzoxazinoids. PubMed.

- Synthesis and biological activity of novel 1,3-benzoxazine deriv

- Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. PMC - NIH.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. PMC - NIH.

- A study on the co-reaction of benzoxazine and triazine through a triazine-containing benzoxazine. RSC Advances (RSC Publishing).

- Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.

- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.

- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived

- A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. PubMed. (2025, January 14).

- Design, synthesis and structure–Activity relationships of benzoxazinone-Based factor Xa inhibitors | Request PDF.

- Table 2 . Cytotoxicity evaluation using the MTT colorimetric assay.

- Transition-metal-free synthesis of trifluoromethylated benzoxazines via a visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate. New Journal of Chemistry (RSC Publishing).

- Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones.

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central.

- Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.

- Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. PubMed.

- Rudyanto, M., et al. (2023, March 16).

- (PDF) Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line.

- Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers (RSC Publishing).

- MDPI. (n.d.).

- Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives.

- Evaluation of the In Vitro Cytotoxicity of Crosslinked Biom

- MDPI. (n.d.).

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide outlines a comprehensive, multi-pronged research strategy to systematically elucidate the mechanism of action (MoA) of the novel compound, 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. In the absence of pre-existing data for this specific molecule, this document serves as an expert-level technical roadmap, detailing the logical progression from broad phenotypic screening to precise target identification, validation, and pathway analysis. We will explore hypothesized mechanisms based on the known bioactivities of related analogs and present a self-validating experimental workflow designed to deliver a robust and comprehensive understanding of the compound's core biological function.

Introduction: The Scientific Rationale

The 1,4-Benzoxazine Core: A Scaffold of Versatility

The 1,4-benzoxazine heterocyclic motif is a cornerstone in the development of biologically active compounds. Its derivatives have been reported to possess a multitude of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][5] This versatility suggests that the scaffold can be readily modified to interact with a diverse range of biological targets, making it an attractive starting point for drug discovery programs.

The Trifluoromethyl Group: A "Super-Methyl" in Drug Design

The trifluoromethyl (CF3) group is a powerful tool in modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's physicochemical properties.[6] Key advantages conferred by the CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, often leading to an improved pharmacokinetic profile.[3]

-

Increased Binding Affinity: The CF3 group can improve interactions with target proteins through favorable van der Waals forces, dipole-dipole interactions, and by modulating the electronic landscape of the parent molecule.[3]

-

Improved Membrane Permeability: Increased lipophilicity can enhance the ability of a compound to cross biological membranes, improving its access to intracellular targets.[4][6]

The combination of the proven 1,4-benzoxazine scaffold with the potent CF3 group in This compound (hereafter referred to as "Compound X") presents a compelling case for a novel bioactive agent. However, its precise biological target and mechanism of action remain unknown. This guide provides the strategic framework to uncover them.

Hypothesized Mechanisms of Action

Based on the extensive literature on benzoxazine derivatives, we can formulate several primary hypotheses for the MoA of Compound X. These hypotheses will guide our initial screening strategy.

-

Hypothesis A: Anticancer Agent. Many benzoxazine derivatives exhibit potent anti-proliferative activity.[7][8][9] Potential mechanisms could involve the inhibition of key oncogenic signaling pathways, targeting protein kinases, or interacting with DNA structures like G-quadruplexes.[10]

-

Hypothesis B: Neuroprotective Agent. Certain 8-amino-1,4-benzoxazine derivatives have been identified as potent neuroprotective antioxidants, suggesting a role in mitigating oxidative stress-mediated neuronal degeneration.[11] Compound X could act as a potent antioxidant or modulate pathways involved in neuronal survival.

-

Hypothesis C: Antimicrobial Agent. The benzoxazine scaffold is present in numerous compounds with antibacterial and antifungal properties.[12][13] A plausible mechanism could be the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell membranes.[12]

The Experimental Workflow: A Phased Approach to MoA Elucidation

We will employ a systematic, three-phase approach. This workflow is designed to logically progress from broad, unbiased screening to highly specific, hypothesis-driven experiments.

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Linchpin in Modern Medicinal Chemistry of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern drug discovery.[1][2][3] This powerful functional group exerts a profound influence on a molecule's physicochemical and pharmacological properties, often transforming a promising lead compound into a viable drug candidate.[1][2][4] This guide provides a comprehensive overview of the medicinal chemistry of trifluoromethylated heterocyclic compounds, delving into the synthetic strategies for their creation, the mechanistic underpinnings of their enhanced drug-like properties, and their successful application in various therapeutic areas. Through an exploration of key concepts, experimental protocols, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively harness the potential of trifluoromethylation in their own drug development endeavors.

The Unique Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a heterocyclic molecule instigates a cascade of changes to its fundamental properties, directly impacting its biological activity and pharmacokinetic profile.[2][4][5] Understanding these effects is paramount for rational drug design.

Modulation of Electronic Properties and Acidity/Basicity

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1][6] When attached to a heterocyclic ring, it can significantly alter the electron density of the entire system. This electronic perturbation can influence the acidity or basicity of nearby functional groups, which is critical for drug-target interactions.[3] For instance, the pKa of an amine or the acidity of a phenol can be fine-tuned by the strategic placement of a CF3 group, optimizing the ionization state of the molecule at physiological pH for improved target binding or cell permeability.

Enhancement of Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, a property that can substantially increase the overall lipophilicity of a drug candidate.[2][6] This enhanced lipophilicity often facilitates the passage of the molecule across biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[5][6][7] This is a crucial factor in improving the oral bioavailability and distribution of a drug within the body.[1][3][5]

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the remarkable increase in metabolic stability.[1][2][5][6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][5][6][7] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][2][5]

Improved Binding Affinity and Selectivity

The trifluoromethyl group can enhance binding affinity to biological targets through a variety of mechanisms.[1][2] Its steric bulk can promote favorable van der Waals interactions within a protein's binding pocket.[2] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues in the target protein.[2] The electron-withdrawing nature of the CF3 group can also modulate the molecule's electronic distribution, leading to stronger interactions with the target.[2] A notable example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[2][8]

Synthetic Strategies for Trifluoromethylated Heterocycles

The synthesis of trifluoromethylated heterocyclic compounds has evolved significantly, with two primary approaches dominating the field: the use of trifluoromethylated building blocks and the direct trifluoromethylation of pre-formed heterocyclic cores.

The Building Block Approach

This strategy involves the construction of the heterocyclic ring system from precursors that already contain the trifluoromethyl group. This method offers excellent control over the position of the CF3 group and is often highly efficient. A wide array of trifluoromethylated building blocks are commercially available, ranging from simple aromatic and aliphatic compounds to more complex synthons.[1]

Key Building Blocks and Reactions:

-

Trifluoroacetic Acid and its Derivatives: Inexpensive and readily available, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are versatile reagents for synthesizing trifluoromethylated N-fused heterocycles.[9][10]

-

Trifluoromethylated Ketones and Aldehydes: These are crucial starting materials for the synthesis of a variety of heterocyclic systems through condensation and cyclization reactions.

-

Trifluoromethylated Alkynes and Alkenes: These building blocks are valuable in cycloaddition reactions to construct various five- and six-membered heterocycles.

A notable development in this area is the use of continuous-flow synthesis, which allows for the rapid, scalable, and safe production of trifluoromethylated heterocycles from simple amines and trifluoroacetic acid or anhydride.[9][10][11]

Direct Trifluoromethylation of Heterocycles

This approach involves the direct introduction of a trifluoromethyl group onto an existing heterocyclic scaffold. This "late-stage functionalization" is highly desirable in drug discovery as it allows for the rapid diversification of lead compounds.[12]

Common Direct Trifluoromethylation Methods:

-

Radical Trifluoromethylation: This is one of the most widely used methods, employing reagents that generate the trifluoromethyl radical (•CF3). The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is a popular, bench-stable solid for this purpose.[13]

-

Nucleophilic Trifluoromethylation: Reagents such as Ruppert's reagent (TMSCF3) can deliver a nucleophilic "CF3-" equivalent to electrophilic centers on a heterocyclic ring.

-

Electrophilic Trifluoromethylation: Reagents like Togni's reagents and Umemoto's reagents act as sources of an electrophilic "CF3+" species, which can react with electron-rich heterocycles.

-

Photoredox Catalysis: This emerging technique utilizes visible light to generate trifluoromethyl radicals under mild reaction conditions, offering a powerful tool for the late-stage trifluoromethylation of complex molecules.[14]

Impact on Pharmacokinetics and Pharmacodynamics: A Deeper Dive

The physicochemical alterations induced by trifluoromethylation have profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its interaction with its biological target (pharmacodynamics).

ADME Profile Enhancement

The following diagram illustrates the logical relationship between the introduction of a trifluoromethyl group and the improvement of key ADME properties.

Caption: Impact of Trifluoromethylation on ADME Properties.

Case Studies: Successful Trifluoromethylated Heterocyclic Drugs

The transformative power of the trifluoromethyl group is evident in the numerous FDA-approved drugs that incorporate this moiety. A review of drugs approved over the last two decades highlights the prevalence and importance of the CF3 group in modern pharmaceuticals.[15]

| Drug Name | Heterocyclic Core | Therapeutic Area | Role of the Trifluoromethyl Group |

| Celecoxib | Pyrazole | Anti-inflammatory | Essential for selective COX-2 inhibition, enhancing binding affinity.[2][8] |

| Sitagliptin | Triazolopiperazine | Antidiabetic | Contributes to the molecule's stability and potent inhibition of the DPP-4 enzyme.[8] |

| Selinexor | Triazole, Pyrazine | Oncology | The trifluoromethylated phenyl group is a key pharmacophore, contributing to its high cytotoxicity in leukemia cell lines.[15] |

| Sorafenib | Pyridine | Oncology | The trifluoromethylphenyl moiety is crucial for its activity as a multi-kinase inhibitor.[15] |

| Dutasteride | Pyridine | Benign Prostatic Hyperplasia | The 2,5-bis(trifluoromethyl)phenyl group significantly increases its potency as a 5α-reductase inhibitor compared to its non-fluorinated analog.[15] |

| Tipranavir | Pyridyl | Antiviral (HIV) | The trifluoromethyl-2-pyridyl moiety facilitates multiple interactions with the HIV protease enzyme active site.[8][15] |

Experimental Protocols: A Practical Guide

To illustrate the practical application of the synthetic methodologies discussed, a detailed, step-by-step protocol for a common trifluoromethylation reaction is provided below.

Protocol: Continuous-Flow Synthesis of a Trifluoromethylated N-Fused Heterocycle

This protocol is adapted from a novel and efficient method for the preparation of trifluoromethylated N-fused heterocycles.[10] This approach offers significant advantages over traditional batch reactions, including faster reaction times, milder conditions, and higher yields.[9][10][11]

Objective: To synthesize a trifluoromethylated heterocycle via a one-pot, continuous-flow reaction.

Materials:

-

Amine reagent (e.g., 2-aminopyridine derivative)

-

Triethylamine (TEA)

-

Trifluoroacetic anhydride (TFAA)

-

Tetrahydrofuran (THF), anhydrous

-

Continuous-flow reactor system (including pumps, T-mixer, and heated coil reactor)

Procedure:

-